

An In-Depth Technical Guide on 4-Benzodioxol-5-yl-4-hydroxycyclohexanone

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Compound of Interest

Compound Name: 4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone

Cat. No.: B115510

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For Researchers, Scientists, and Drug Development Professionals

Initial Statement of Findings: Despite a comprehensive search for detailed information regarding the discovery, isolation, and biological activity of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone, the available data in publicly accessible scientific literature and chemical databases is limited. This compound is listed by several chemical suppliers, indicating its availability as a research chemical.^{[1][2][3][4][5]} However, specific details regarding its original synthesis, comprehensive characterization data, and any evaluation of its biological effects or associated signaling pathways could not be retrieved.

This guide, therefore, provides a summary of the available chemical and physical properties and outlines a plausible synthetic approach based on established chemical principles for analogous compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties for 4-Benzodioxol-5-yl-4-hydroxycyclohexanone is presented in Table 1. This information is compiled from various chemical databases and supplier specifications.

Table 1: Chemical and Physical Properties of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone^{[6][7]}

Property	Value	Source
CAS Number	150019-57-1	PubChem[6]
Molecular Formula	C ₁₃ H ₁₄ O ₄	PubChem[6]
Molecular Weight	234.25 g/mol	PubChem[6]
IUPAC Name	4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one	PubChem[6]
Density	1.348 g/cm ³	MOLBASE[7]
Boiling Point	414.2 °C at 760 mmHg	MOLBASE[7]
Flash Point	162 °C	MOLBASE[7]
Refractive Index	1.605	MOLBASE[7]
Vapor Pressure	1.33E-07 mmHg at 25°C	MOLBASE[7]
Purity	≥97%	Varies by supplier[1]

Postulated Synthesis Protocol

While a specific, documented synthesis protocol for 4-Benzodioxol-5-yl-4-hydroxycyclohexanone is not available in the searched literature, a logical and established method for its preparation would be the Grignard reaction. This approach is a fundamental carbon-carbon bond-forming reaction in organic chemistry.

The proposed synthesis would involve the reaction of a Grignard reagent derived from a halogenated benzodioxole with a protected cyclohexanedione, followed by deprotection.

Materials and Reagents

- 5-Bromo-1,3-benzodioxole
- Magnesium turnings
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- 1,4-Cyclohexanedione monoethylene ketal

- Anhydrous ammonium chloride solution
- Standard laboratory glassware and equipment for anhydrous reactions

Experimental Procedure

Step 1: Preparation of the Grignard Reagent (5-Benzodioxolylmagnesium bromide)

- To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
- Add a small crystal of iodine to activate the magnesium.
- In the dropping funnel, place a solution of 5-bromo-1,3-benzodioxole in anhydrous diethyl ether or THF.
- Add a small amount of the 5-bromo-1,3-benzodioxole solution to the magnesium turnings to initiate the reaction. The initiation of the reaction is indicated by the disappearance of the iodine color and gentle refluxing.
- Once the reaction has started, add the remaining 5-bromo-1,3-benzodioxole solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, reflux the mixture for an additional hour to ensure the complete formation of the Grignard reagent.

Step 2: Reaction with 1,4-Cyclohexanedione monoethylene ketal

- Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
- Dissolve 1,4-cyclohexanedione monoethylene ketal in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard reagent solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

Step 3: Work-up and Deprotection

- Cool the reaction mixture in an ice bath and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
- Separate the organic layer, and extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the solution and concentrate it under reduced pressure to obtain the crude protected product.
- The ketal protecting group can be removed by stirring the crude product with a dilute aqueous acid solution (e.g., 1M HCl) at room temperature. Monitor the reaction by TLC.
- Upon completion, neutralize the acid with a mild base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Isolation and Purification

- The crude 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
- Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final product.

Characterization Data

As no specific experimental data for the target compound was found, Table 2 provides a list of expected analytical techniques that would be used to characterize the final product.

Table 2: Expected Analytical Characterization

Technique	Expected Information
^1H NMR	Presence of signals corresponding to the aromatic protons of the benzodioxole ring, the methylene protons of the dioxole ring, and the methylene protons of the cyclohexanone ring. The chemical shifts and coupling patterns would confirm the structure.
^{13}C NMR	Presence of signals for all 13 carbon atoms, including the carbonyl carbon of the cyclohexanone, the carbons of the benzodioxole moiety, and the aliphatic carbons of the cyclohexane ring.
Mass Spectrometry	The molecular ion peak corresponding to the molecular weight of the compound (234.25 g/mol).
Infrared (IR) Spectroscopy	Characteristic absorption bands for the hydroxyl (-OH) group, the carbonyl (C=O) group of the ketone, and the C-O-C stretches of the benzodioxole ring.
Melting Point	A sharp melting point range would indicate the purity of the isolated compound.

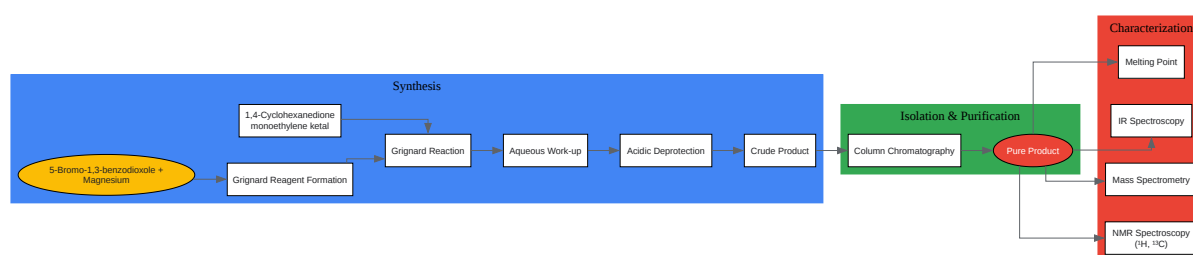
Biological Activity and Signaling Pathways

Currently, there is no publicly available information on the biological activity or the signaling pathways associated with 4-Benzodioxol-5-yl-4-hydroxycyclohexanone. The benzodioxole moiety is present in numerous biologically active compounds, including some with anticancer and psychoactive properties. However, the activity of a molecule is highly dependent on its overall structure.

Further research would be required to determine if 4-Benzodioxol-5-yl-4-hydroxycyclohexanone possesses any significant biological effects.

Logical Workflow Diagram

The following diagram illustrates the proposed logical workflow for the synthesis and characterization of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone.



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Caption: Proposed workflow for the synthesis and characterization.

Conclusion

4-Benzodioxol-5-yl-4-hydroxycyclohexanone is a commercially available chemical entity for which detailed scientific literature regarding its discovery, synthesis, and biological function is not readily available. The information presented in this guide is based on data from chemical suppliers and a scientifically plausible synthetic route. Researchers and drug development professionals interested in this compound would need to undertake its synthesis and characterization, followed by comprehensive biological screening to ascertain its potential pharmacological activities. The lack of existing data presents an opportunity for novel research into the properties and applications of this molecule.

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